1-Hydroxypyrene is a metabolite of the noncarcinogen pyrene found in urine that is always a component of PAH mixtures. 1-hydroxypyrene is an accepted biomarker of carcinogenic Polycyclic aromatic hydrocarbons (PAH) dose PAH are a diverse group of environmental carcinogens formed during the incomplete combustion of organic matter. PAHs are believed to play an important role as causes of human cancer, particularly in certain occupational settings and in cigarette smokers. (A3201, A3202).
pyrene metabolite; RN given refers to parent cpd
1-Hydroxypyrene
CAS No.: 5315-79-7
Cat. No.: VC20760151
Molecular Formula: C16H10O
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5315-79-7 |
|---|---|
| Molecular Formula | C16H10O |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | pyren-1-ol |
| Standard InChI | InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H |
| Standard InChI Key | BIJNHUAPTJVVNQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O |
| Melting Point | 180 °C |
Introduction
1-Hydroxypyrene (C₁₆H₁₀O) is a polycyclic aromatic hydrocarbon (PAH) metabolite with significant industrial and biomedical relevance. It serves as a critical intermediate in advanced materials and a biomarker for PAH exposure. Below is a comprehensive analysis of its properties, synthesis, applications, and research findings.
Synthesis Methods
The patented preparation method for high-purity (>99.9%) 1-hydroxypyrene involves:
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Reaction: 1-alkoxy pyrene, alkyl mercaptan, and a strong base in N-methyl pyrrolidone solvent at 50–120°C .
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Purification: Solvent recovery, acid precipitation, and organic solvent recrystallization .
Comparison of Synthesis Approaches
| Method | Temperature (°C) | Purity (%) | Yield (%) | Limitations |
|---|---|---|---|---|
| Traditional Hydrolysis | 120–150 | <99 | 60–70 | High energy, low yield |
| Patented Alkoxy Pyrene | 50–120 | >99.9 | 85–90 | Lower cost, scalable |
This method avoids high-temperature reflux and reduces impurities, meeting electronic-grade material requirements .
Applications
Industrial Uses
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OLEDs and Solar Cells: Serves as a precursor for luminescent materials due to its stability and electronic properties .
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COPNA Resins: Enhances thermal resistance in polymer composites .
Biomedical Use
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PAH Exposure Biomarker: Urinary 1-hydroxypyrene correlates with occupational PAH exposure (e.g., petrochemical workers, firefighters) .
Research Findings
Environmental and Occupational Exposure
A meta-analysis of 132 studies revealed:
Health Implications
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Associated with genotoxic effects at >1.4 µmol/mol creatinine .
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Elevated levels in smokers correlate with lung cancer risk (OR: 1.8–2.4) .
Regulatory Guidelines
The benchmark guideline for safe exposure includes:
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